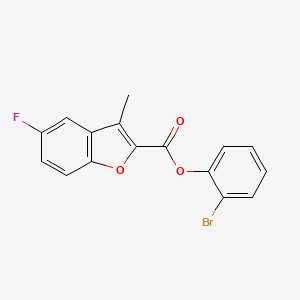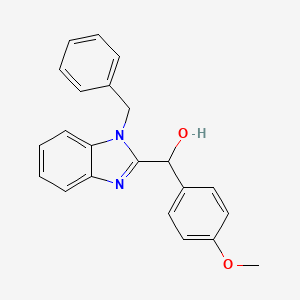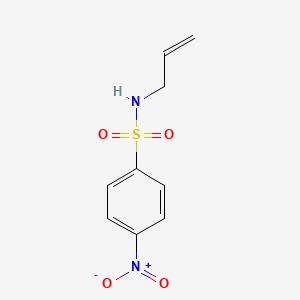![molecular formula C20H21NO3 B5132208 8-[3-(3-ethoxyphenoxy)propoxy]quinoline](/img/structure/B5132208.png)
8-[3-(3-ethoxyphenoxy)propoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[3-(3-ethoxyphenoxy)propoxy]quinoline, commonly known as EPPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields such as medical research, drug development, and biochemistry. EPPQ belongs to the quinoline family of compounds, which are known for their diverse pharmacological properties.
作用机制
The mechanism of action of EPPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. EPPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. EPPQ has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
EPPQ has been shown to have several biochemical and physiological effects. In cancer cells, EPPQ has been shown to induce apoptosis and inhibit cell growth. EPPQ has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. In neurons, EPPQ has been shown to protect against oxidative stress and prevent the formation of toxic protein aggregates.
实验室实验的优点和局限性
One of the major advantages of EPPQ is its potent anti-cancer and neuroprotective properties. EPPQ has been shown to be effective against a wide range of cancer cell lines and has also been shown to protect neurons from damage. Another advantage of EPPQ is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent.
One of the limitations of EPPQ is its relatively low solubility in water, which can make it difficult to use in certain experiments. EPPQ also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on EPPQ. One direction is to further investigate the mechanism of action of EPPQ and its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more effective methods for synthesizing EPPQ and improving its solubility and stability. Additionally, research can be conducted to investigate the potential use of EPPQ in other fields such as biochemistry and materials science.
合成方法
The synthesis of EPPQ involves the reaction of 8-hydroxyquinoline with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base. The reaction results in the formation of EPPQ as a white crystalline solid with a melting point of 200-202°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学研究应用
EPPQ has been extensively studied for its potential use in medical research, drug development, and biochemistry. One of the major applications of EPPQ is in the field of cancer research. Studies have shown that EPPQ has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. EPPQ has also been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes and signaling pathways.
EPPQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that EPPQ can protect neurons from damage and prevent the formation of toxic protein aggregates that are characteristic of these diseases.
属性
IUPAC Name |
8-[3-(3-ethoxyphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-22-17-9-4-10-18(15-17)23-13-6-14-24-19-11-3-7-16-8-5-12-21-20(16)19/h3-5,7-12,15H,2,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFQDATMRUYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate](/img/structure/B5132127.png)
![2-(4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5132145.png)
![2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5132150.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5132163.png)
![methyl N-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B5132168.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5132179.png)
![N-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]acetamide](/img/structure/B5132183.png)

![3',5'-bis(2-methylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5132199.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B5132200.png)


![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)